molecular formula C7H9ClN2 B8625833 3-Chloro-2,6-dimethyl-pyridin-4-ylamine

3-Chloro-2,6-dimethyl-pyridin-4-ylamine

Cat. No.: B8625833
M. Wt: 156.61 g/mol
InChI Key: BJJONPBLZUOITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2,6-dimethyl-pyridin-4-ylamine is an organic compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, characterized by the presence of amino, chloro, and methyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,6-dimethyl-pyridin-4-ylamine typically involves the chlorination of 2,6-dimethylpyridine followed by amination. One common method includes the reaction of 2,6-dimethylpyridine with chlorine gas in the presence of a catalyst to form 3-chloro-2,6-dimethylpyridine. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,6-dimethyl-pyridin-4-ylamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or alkoxides in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted pyridines, nitro derivatives, and biaryl compounds are some of the major products formed from these reactions.

Scientific Research Applications

3-Chloro-2,6-dimethyl-pyridin-4-ylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-dimethyl-pyridin-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • 4-Amino-2,6-dimethylpyridine
  • 4-Chloro-2,6-dimethylpyridine
  • 2-Amino-4,6-dimethylpyridine

Comparison: 3-Chloro-2,6-dimethyl-pyridin-4-ylamine is unique due to the presence of both amino and chloro groups, which confer distinct reactivity and potential applications compared to its analogs. For instance, the chloro group enhances its electrophilicity, making it more reactive in substitution reactions, while the amino group provides sites for further functionalization.

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

3-chloro-2,6-dimethylpyridin-4-amine

InChI

InChI=1S/C7H9ClN2/c1-4-3-6(9)7(8)5(2)10-4/h3H,1-2H3,(H2,9,10)

InChI Key

BJJONPBLZUOITC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

(EXAMPLE 6B): Chlorine gas (from 6 ml of pre-condensed chlorine) was passed into a solution of 4-amino-2,6-dimethylpyridine (2 g) in a mixture of concentrated sulphuric acid (20 ml) and water (20 ml) and the mixture was stirred for 1 hour. The mixture was then cooled to 0° C., basified with 4M sodium hydroxide and extracted with ethyl acetate. The organic phase was washed with water, saturated sodium chloride solution and dried. Solvent was removed by evaporation and the residue was purified by flash chromatography eluting with dichloromethane/methanol (9:1 v/v) to give 4-amino-3-chloro-2,6-dimethylpyridine (1.45 g) as an off white solid, m.p. 86° C.; NMR (CDCl3): 2.37(s,3H), 2.52(s,3H), 4.47(s,2H), 6.37(s,1H); mass spectrum (chemical ionisation, ammonia): 157(M+H)+.
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6 mL
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2 g
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20 mL
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20 mL
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